molecular formula C14H12MgO6+2 B10762653 Salicylic

Salicylic

Cat. No.: B10762653
M. Wt: 300.55 g/mol
InChI Key: MQHWFIOJQSCFNM-UHFFFAOYSA-N
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Description

Salicylic acid, also known as ortho-hydroxybenzoic acid, is a colorless, crystalline organic acid with the chemical formula C₇H₆O₃. It is a type of phenolic acid and a beta-hydroxy acid. This compound acid is widely known for its role in the synthesis of acetylthis compound acid (aspirin) and its use in various pharmaceutical and cosmetic products. It naturally occurs in small amounts in many plants, particularly in the bark of willow trees (Salix species), from which it derives its name .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylic acid can be synthesized through several methods. One of the most common synthetic routes is the Kolbe-Schmitt reaction, which involves the carboxylation of phenol. The process can be summarized as follows:

  • Formation of Sodium Phenoxide: : Phenol is treated with sodium hydroxide to form sodium phenoxide. [ \text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} ]

  • Carboxylation: : Sodium phenoxide is then treated with carbon dioxide under high pressure and temperature to form sodium salicylate. [ \text{C}_6\text{H}_5\text{ONa} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COONa} ]

  • Acidification: : Sodium salicylate is acidified with hydrochloric acid to precipitate this compound acid. [ \text{C}_6\text{H}_4(\text{OH})\text{COONa} + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COOH} + \text{NaCl} ]

Industrial Production Methods

In industrial settings, the Kolbe-Schmitt reaction is the primary method used for the large-scale production of this compound acid. The process involves the same steps as described above but is carried out in specialized reactors designed to handle high pressures and temperatures efficiently .

Chemical Reactions Analysis

Types of Reactions

Salicylic acid undergoes various chemical reactions, including:

  • Esterification: : this compound acid reacts with alcohols in the presence of an acid catalyst to form esters. For example, reacting with methanol forms methyl salicylate. [ \text{C}_6\text{H}_4(\text{OH})\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COOCH}_3 + \text{H}_2\text{O} ]

  • Acetylation: : this compound acid reacts with acetic anhydride to form acetylthis compound acid (aspirin). [ \text{C}_6\text{H}_4(\text{OH})\text{COOH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{OCOCH}_3)\text{COOH} + \text{CH}_3\text{COOH} ]

  • Neutralization: : this compound acid reacts with bases to form salts, known as salicylates. [ \text{C}_6\text{H}_4(\text{OH})\text{COOH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COONa} + \text{H}_2\text{O} ]

Common Reagents and Conditions

    Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.

    Acetylation: Acetic anhydride and a catalytic amount of sulfuric acid are used.

    Neutralization: Bases such as sodium hydroxide or potassium hydroxide are used.

Major Products

Scientific Research Applications

Salicylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

Salicylic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Salicylic acid is often compared with other similar compounds, including:

This compound acid’s unique combination of keratolytic, anti-inflammatory, and antimicrobial properties makes it a versatile and valuable compound in various fields.

Properties

Molecular Formula

C14H12MgO6+2

Molecular Weight

300.55 g/mol

IUPAC Name

magnesium;2-hydroxybenzoic acid

InChI

InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2

InChI Key

MQHWFIOJQSCFNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Mg+2]

Origin of Product

United States

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